molecular formula C15H21N2O4P B4312446 DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE

DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE

Cat. No.: B4312446
M. Wt: 324.31 g/mol
InChI Key: RISHQPLQXKHZJA-UHFFFAOYSA-N
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Description

DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE is an organophosphorus compound with the molecular formula C15H21N2O4P . This compound is characterized by the presence of a furan ring, a pyridine ring, and a phosphonate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE typically involves the reaction of diethyl phosphite with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE undergoes various chemical reactions, including:

Scientific Research Applications

DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar compounds to DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE include other organophosphorus compounds such as:

  • Diethyl phosphite
  • Dimethyl phosphite
  • Diethyl phosphonate

These compounds share similar chemical properties but differ in their specific functional groups and applications.

Properties

IUPAC Name

N-[diethoxyphosphoryl(furan-2-yl)methyl]-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N2O4P/c1-4-20-22(18,21-5-2)15(13-9-7-11-19-13)17-14-10-6-8-12(3)16-14/h6-11,15H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISHQPLQXKHZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CO1)NC2=CC=CC(=N2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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